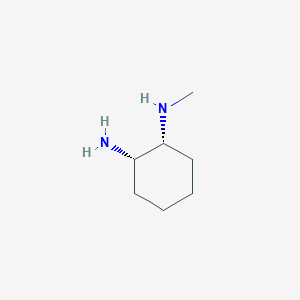

cis-N-methyl-cyclohexane-1,2-diamine

Description

Evolution of Chiral Diamines as Privileged Scaffolds in Asymmetric Synthesis

Chiral vicinal diamines are organic compounds containing two amino groups on adjacent carbon atoms, and they are of significant interest in synthetic chemistry. sigmaaldrich.com Their evolution into "privileged scaffolds" marks a pivotal development in asymmetric synthesis. digitellinc.com This privileged status is granted to core structures that can induce high levels of enantioselectivity in a wide variety of chemical reactions. digitellinc.comresearchgate.net The journey of chiral diamines began with the recognition that their defined stereochemistry could be effectively transferred during a catalytic process, influencing the spatial arrangement of reactants and favoring the formation of one enantiomer over the other.

Early work with ligands derived from natural products like cinchona alkaloids demonstrated the profound potential of chiral amines in catalysis. acs.org This led to the rational design of synthetic diamines, with C2-symmetric structures becoming particularly prominent. researchgate.netacs.org C2 symmetry, where the molecule can be rotated by 180 degrees around a central axis to produce an identical structure, often simplifies the analysis of catalytic cycles and leads to highly ordered transition states, which is crucial for achieving high enantioselectivity. pnas.org The development of diamine-based catalysts for reactions such as asymmetric hydrogenation, epoxidation, and aldol (B89426) reactions has been transformative, providing access to enantiomerically pure compounds that are vital as pharmaceuticals and fine chemicals. numberanalytics.comrsc.org

Significance of Cyclohexanediamine (B8721093) Derivatives in Ligand Design

Among the various backbones used for chiral diamines, the cyclohexane (B81311) ring is particularly significant. myuchem.com The rigid and well-defined chair conformation of the cyclohexane scaffold locks the two amino groups into specific spatial orientations. This conformational rigidity is a key advantage in ligand design as it reduces the number of possible transition states in a catalytic reaction, often leading to higher selectivity.

The trans-1,2-diaminocyclohexane (DACH) framework is a widely recognized building block for C2-symmetric ligands that are highly effective in asymmetric catalysis. wikipedia.org Its derivatives, such as those used in the Jacobsen epoxidation and the Trost ligand, are classic examples of how the DACH scaffold can be elaborated to create powerful catalysts. wikipedia.org The predictable stereochemistry and conformational stability of the cyclohexane ring allow for systematic modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting ligands to suit specific reactions. pnas.org While trans-DACH derivatives are more common, the cis isomers also offer unique stereochemical arrangements that are being increasingly explored. researchgate.net

Stereoisomeric Considerations in Chiral Diamine Architecture, with Emphasis on cis-N-methyl-cyclohexane-1,2-diamine

Stereoisomerism is at the heart of chiral ligand design. In 1,2-diaminocyclohexane, three stereoisomers are possible: the (1R,2R) and (1S,2S) enantiomers which form the trans isomer, and the achiral meso compound, which is the cis isomer. researchgate.net The relative orientation of the two amino groups (axial vs. equatorial) in the cyclohexane chair conformation is dictated by whether the isomer is cis or trans. In the most stable conformation of trans-1,2-diaminocyclohexane, both amino groups are in equatorial positions. In contrast, the cis isomer has one axial and one equatorial amino group. ontosight.ai This fundamental difference in geometry has profound implications for how these molecules coordinate to a metal center and direct the stereochemical outcome of a reaction.

The introduction of a methyl group onto one of the nitrogen atoms, to form This compound , introduces further complexity and potential. This N-alkylation breaks the symmetry of the parent cis-diamine, creating a primary and a secondary amine within the same molecule. This dissymmetry can be advantageous in certain catalytic applications where differentiated reactivity of the two nitrogen atoms is desired. The methyl group also modifies the steric environment around the nitrogen atom, which can influence substrate binding and the enantioselectivity of the catalyzed reaction. The effect of N-alkylation on ligand performance is a subject of ongoing research, as it can significantly alter the electronic and steric properties of the diamine. acs.orgorganic-chemistry.org

Below is a table comparing the stereoisomers of 1,2-diaminocyclohexane.

| Property | trans-1,2-diaminocyclohexane | cis-1,2-diaminocyclohexane (B74578) |

| Chirality | Chiral (exists as a pair of enantiomers, R,R and S,S) | Achiral (meso compound) |

| Amino Group Orientation | Diequatorial (in the most stable chair conformation) | Axial and Equatorial |

| Symmetry | C2-symmetric | Cs-symmetric |

| Common Applications | Widely used as a scaffold for "privileged" C2-symmetric ligands in asymmetric catalysis (e.g., Jacobsen's catalyst, Trost ligand). wikipedia.org | Less common in catalysis, but its unique stereochemistry is an area of active research. researchgate.net |

Scope and Research Directions for this compound in Contemporary Chemical Research

While the trans isomers of N,N'-dimethyl-1,2-cyclohexanediamine are well-studied and commercially available, specific research focusing solely on This compound is less prevalent. researchgate.netsigmaaldrich.comnih.gov However, the exploration of less common ligand architectures is a growing trend in asymmetric catalysis, driven by the need for novel reactivity and selectivity. numberanalytics.com

Future research on This compound is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain the pure cis-N-methylated compound will be a crucial first step.

Coordination Chemistry: Studying how this ligand coordinates to various transition metals to understand the geometry and electronic properties of the resulting complexes. The dissymmetry of the ligand could lead to unique coordination modes.

Catalytic Applications: Screening the catalytic activity of its metal complexes in a range of asymmetric transformations. Reactions where a primary-secondary diamine motif has proven effective, such as certain types of Mannich reactions or transfer hydrogenations, would be logical starting points. acs.org

Organocatalysis: Investigating its potential as an organocatalyst, where the combination of a primary and a secondary amine can facilitate bifunctional catalysis.

Comparative Studies: Directly comparing its performance against its trans-N-methyl counterpart and the unmethylated cis-1,2-diaminocyclohexane to precisely determine the structural and electronic effects of the cis configuration and N-methylation.

The quest for new and more efficient chiral catalysts is perpetual. chiralpedia.com While scaffolds like trans-DACH are well-established, the exploration of less-traveled avenues, such as those offered by This compound , holds the promise of uncovering novel catalytic systems with unique capabilities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(1S,2R)-2-N-methylcyclohexane-1,2-diamine |

InChI |

InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |

InChI Key |

UZFSSDLWBZWJRU-NKWVEPMBSA-N |

Isomeric SMILES |

CN[C@@H]1CCCC[C@@H]1N |

Canonical SMILES |

CNC1CCCCC1N |

Origin of Product |

United States |

Synthetic Methodologies for Cis N Methyl Cyclohexane 1,2 Diamine and Derivatives

Stereoselective Synthesis of cis-N-methyl-cyclohexane-1,2-diamine

The stereocontrolled synthesis of this compound hinges on the initial formation of the cis-diaminocyclohexane backbone, followed by selective N-methylation. Various strategies have been developed to achieve the desired stereochemistry.

Chiral Pool Approaches

Chiral pool synthesis provides an effective route to enantiomerically pure compounds by utilizing readily available natural products as starting materials. While less common for this specific target, the principles of chiral pool synthesis can be applied to construct the chiral cyclohexane (B81311) framework with the desired cis stereochemistry, which can then be further functionalized.

Asymmetric Catalytic Routes to cis-Cyclohexanediamine Precursors

Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral molecules. The synthesis of the cis-diaminocyclohexane precursor can be achieved through various catalytic methods, including asymmetric hydrogenation and aminohydroxylation reactions. For instance, the catalytic asymmetric reduction of enamines or the asymmetric hydroamination of allylic amines can provide access to chiral diamine precursors. These methods often employ transition metal catalysts complexed with chiral ligands to induce high levels of stereoselectivity.

One notable approach involves the use of conformationally locked cis-1,2-diaminocyclohexane (B74578) scaffolds, which can be synthesized and then derivatized. researchgate.netresearchgate.net This strategy allows for the convenient and symmetrical derivatization of the amino groups, including N-methylation, through reductive amination. researchgate.net

Diastereoselective Functionalization Strategies

Diastereoselective strategies are instrumental in controlling the stereochemistry of subsequent modifications to a chiral molecule. Starting from a stereochemically defined precursor, such as an enantiomerically pure cis-1,2-diaminocyclohexane, selective N-methylation can be achieved. Reductive amination using formaldehyde (B43269) is a common method for introducing a methyl group onto a primary amine. The reaction conditions can be optimized to favor mono- or di-methylation. For example, a one-step protocol for the synthesis of N,N'-dialkylated cyclohexane-1,2-diamines from a mixture of cis and trans isomers has been reported, which proceeds via reductive amination. sci-hub.se While this method is not stereoselective for the cis isomer from a mixture, it demonstrates the feasibility of the N-alkylation step.

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or results in a racemic mixture, resolution techniques are employed to separate the enantiomers. Both chemical and enzymatic methods have been successfully applied to resolve racemic diamines and their derivatives.

Chemical Resolution Methods

Chemical resolution is a classical yet highly effective method for separating enantiomers. It involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means such as fractional crystallization due to their different solubilities. A common resolving agent for diamines is tartaric acid. researchgate.net

In the context of cis-diaminocyclohexane derivatives, a key step in the synthesis of an axially chiral conformationally locked cis-1,2-diamine scaffold involved the chiral resolution of a racemic intermediate. researchgate.net This highlights the applicability of chemical resolution to precursors of the target compound. While much of the literature focuses on the resolution of the trans-isomer of 1,2-diaminocyclohexane, the principles are transferable to the cis-isomer and its N-alkylated derivatives. researchgate.netdatapdf.com

Table 1: Examples of Chemical Resolving Agents for Diamines

| Resolving Agent | Diastereomer Formation | Separation Method |

| (+)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization |

| (-)-Mandelic Acid | Diastereomeric mandelate (B1228975) salts | Fractional Crystallization |

| (1R)-(-)-10-Camphorsulfonic Acid | Diastereomeric camphorsulfonate salts | Fractional Crystallization |

This table presents common resolving agents used for the chemical resolution of racemic diamines.

Enzymatic Resolution Approaches

Enzymatic resolution offers a mild and highly selective alternative to chemical methods. Enzymes, particularly lipases, can stereoselectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.

For instance, the chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives has been achieved through lipase-catalyzed aminolysis reactions. nih.gov Lipase B from Candida antarctica has been shown to be effective in these resolutions. nih.gov Furthermore, a comparative study on the resolution of a racemic intermediate in the synthesis of a conformationally locked cis-1,2-diamine scaffold successfully employed both chemical and enzymatic methods. researchgate.net This demonstrates the potential of enzymatic approaches for obtaining enantiomerically pure this compound.

Table 2: Lipases Used in the Resolution of Diamine Derivatives

| Enzyme | Reaction Type | Substrate |

| Lipase B from Candida antarctica | Acylation/Aminolysis | Racemic diamines |

| Lipase from Pseudomonas cepacia | Hydrolysis/Acylation | Racemic esters/amines |

| Porcine Pancreatic Lipase | Hydrolysis | Racemic esters |

This table lists some common lipases employed in the enzymatic kinetic resolution of chiral amines and their derivatives.

Crystallization-Induced Diastereomeric Salt Formation for Chiral Separation

The resolution of racemic mixtures is a critical step in asymmetric synthesis. For cyclohexane-1,2-diamines, crystallization-induced diastereomeric salt formation is a widely employed and effective technique for separating enantiomers. researchgate.netnih.gov This method involves reacting the racemic diamine with a chiral resolving agent to form diastereomeric salts, which exhibit different physical properties, most notably solubility. nih.gov This difference allows for the selective crystallization of one diastereomer, thereby achieving separation.

The choice of resolving agent is paramount to the success of this process. L-(+)-Tartaric acid is a commonly used resolving agent for the separation of (R,R)-1,2-diaminocyclohexane from a mixture of cis and trans isomers. wisc.edu The salt formed between L-(+)-tartaric acid and the (R,R)-enantiomer has a significantly lower aqueous solubility, which facilitates its crystallization and separation in high enantiomeric purity. wisc.edu Similarly, xylaric acid has been demonstrated as an effective resolving agent for (±)-cyclohexane-1,2-diamine, providing both (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine in good yields and high optical purity. researchgate.net

The efficiency of the resolution can be influenced by several factors, including the solvent system, temperature, and the stoichiometry of the resolving agent. researchgate.netaiche.org For instance, in the resolution of 2-hydroxy-3-phenylpropionic acid using (1R,2S)-2-amino-1,2-diphenylethanol, the choice of solvent dictates which enantiomer crystallizes. The (R)-salt is obtained from water, while the (S)-salt crystallizes from 2-propanol. researchgate.net This phenomenon, known as chirality switching, can be a powerful tool for obtaining both enantiomers from a racemic mixture. researchgate.net

Recent advancements in this area include the development of crystallization-induced diastereomeric transformation. This technique was successfully applied to a chiral primary amine, 4-cyano-1-aminoindane, using di-p-toluoyl-L-tartaric acid as the resolving agent and an iridium-based racemization catalyst. chemrxiv.org This method allows for the in-situ racemization of the undesired enantiomer in the solution phase, theoretically enabling a 100% yield of the desired enantiomer.

Table 1: Examples of Chiral Resolving Agents for Cyclohexanediamines

| Racemic Compound | Resolving Agent | Key Findings |

| (±)-Cyclohexane-1,2-diamine | L-(+)-Tartaric acid | Forms a less soluble diastereomeric salt with the (R,R)-enantiomer, enabling separation by crystallization. wisc.edu |

| (±)-Cyclohexane-1,2-diamine | Xylaric acid | Efficiently resolves the racemate, yielding both enantiomers with high optical purity. researchgate.net |

| 2-Hydroxy-3-phenylpropionic acid | (1R,2S)-2-amino-1,2-diphenylethanol | Demonstrates solvent-dependent chirality switching for the isolation of either the (R) or (S) enantiomer. researchgate.net |

| 4-Cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Used in crystallization-induced diastereomeric transformation with an Ir-based catalyst. chemrxiv.org |

Derivatization and Functionalization Strategies of the Diamine Scaffold

The versatility of the cis-cyclohexanediamine backbone allows for a wide range of derivatization and functionalization strategies, leading to the synthesis of novel ligands and catalysts with tailored properties.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions are fundamental transformations for modifying the steric and electronic properties of the diamine. The synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine has been achieved by heating 7-methyl-7-azabicyclo[4.1.0]heptane with an aqueous solution of methylamine (B109427) in the presence of ammonium (B1175870) chloride. prepchem.com A one-step protocol for the synthesis of N,N'-dialkylated cyclohexane-1,2-diamines directly from diamine salts and appropriate aldehydes via reductive amination has also been developed. sci-hub.se

N-acylation is often employed in the synthesis of platinum-based anticancer prodrugs. For example, platinum(IV) complexes of trans-1,2-diamino-4-cyclohexene have been synthesized with various axial ligands, including acetate (B1210297) and benzoate, through O-acylation reactions. nih.gov These modifications can influence the stability and reduction potential of the complexes, which are crucial for their pharmacological activity. nih.gov

Formation of Schiff Base Ligands from cis-Cyclohexanediamines

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of coordination chemistry. bibliomed.orgnih.gov The reaction of cis- or trans-1,2-diaminocyclohexane with salicylaldehyde (B1680747) derivatives is a common method for preparing tetradentate Schiff base ligands. yu.edu.joresearchgate.net These ligands can coordinate with a variety of metal ions, including palladium(II), copper(II), cobalt(II), zinc(II), and manganese(II), to form stable complexes. yu.edu.joresearchgate.net

The resulting metal complexes often exhibit interesting catalytic and biological properties. For instance, chiral Schiff-base complexes derived from (1R,2R)-cyclohexanediamine have shown promise in NMR discrimination and kinetic resolution of racemic mixtures. k-state.edu The flexibility of the ligand backbone, which can be tuned by reducing the imine bond to an amine, is crucial for accommodating different substrates in catalytic reactions. k-state.edu

Table 2: Selected Schiff Base Ligands and their Applications

| Diamine Component | Aldehyde/Ketone Component | Metal Ion | Application |

| (1R,2R)-cyclohexanediamine | Quinoline, isopropyl-quinoline, and benzoquinoline derivatives | Zinc(II), Silver(I) | NMR discrimination and kinetic resolution of racemic olefins. k-state.edu |

| trans-1,2-diaminocyclohexane | Salicylaldehyde | Palladium(II) | Formation of stable metal complexes. yu.edu.jo |

| (±)trans-1,2-cyclohexanediamine | 2´-hydroxypropiophenone | Copper(II), Cobalt(II), Zinc(II), Manganese(II) | Styrene oxidation and hydrolysis studies. researchgate.net |

Synthesis of Novel Bis(NHC) Ligands Incorporating the Diamine Backbone

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. utk.edudntb.gov.ua Bis(NHC) ligands based on a chiral trans-1,2-diaminocyclohexane backbone have been designed and synthesized for use in asymmetric catalysis. mdpi.com These ligands are typically prepared by reacting the diamine with the appropriate reagents to form bis(imidazolium) salts, which are then deprotonated to generate the free carbenes in situ. chemrxiv.org

These chiral bis(NHC) ligands have been successfully employed in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com The rigidity and steric bulk of the cyclohexane backbone play a crucial role in inducing enantioselectivity. The synthesis of manganese(I) complexes bearing bis(NHC) ligands has also been reported, with applications in the electrocatalytic reduction of CO2. researchgate.net

Modifications for Macrocyclic and Oligomeric Architectures

The cis-cyclohexanediamine scaffold can also be incorporated into more complex macrocyclic and oligomeric structures. The non-templated reaction of 1,2-diaminocyclohexane with terephthaldehyde can lead to the formation of (3+3)-cyclocondensed molecular triangles. These structures are of interest for their potential applications in host-guest chemistry and materials science.

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of key synthetic steps is crucial for optimizing reaction conditions and designing new synthetic routes. In the context of diastereomeric salt formation, the study of solid-liquid phase equilibria is essential for predicting which diastereomer will crystallize under a given set of conditions. aiche.org The construction of phase diagrams can help to identify the optimal stoichiometric ratio of the resolving agent and the most effective crystallization pathway. aiche.org

In the formation of Schiff base ligands, the reaction conditions can sometimes lead to unexpected outcomes. For example, the reaction of a di-Schiff base ligand derived from (±)trans-1,2-cyclohexanediamine with CuCl2 in a mixture of ethanol (B145695) and chloroform (B151607) resulted in the partial hydrolysis of the imine bond, leading to the formation of a complex with a tridentate ligand. researchgate.net This highlights the importance of carefully controlling the reaction environment to achieve the desired product.

Stereochemical and Conformational Analysis of Cis N Methyl Cyclohexane 1,2 Diamine

Conformational Preferences of the Cyclohexane (B81311) Ring in cis-Configuration

The cyclohexane ring is not a planar structure; it predominantly adopts a puckered chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the spatial arrangement of the substituents significantly influences the stability of these chair conformations.

Chair Conformation and Substituent Orientation

For a cis-1,2-disubstituted cyclohexane, such as cis-N-methyl-cyclohexane-1,2-diamine, the two substituents are located on the same side of the ring. In its most stable chair conformations, one substituent will occupy an axial position while the other assumes an equatorial position. yale.edulibretexts.orgyoutube.comopenstax.org This arrangement is a direct consequence of the geometric constraints of the cis configuration.

A crucial aspect of the conformational analysis of cis-1,2-disubstituted cyclohexanes is that the two possible chair conformations resulting from a ring flip are isoenergetic, meaning they have the same energy level. yale.edulibretexts.orgopenstax.orgvaia.com In the case of this compound, one chair conformer will have the amino group in an axial position and the N-methylamino group in an equatorial position. Through a process known as ring inversion or ring flipping, the molecule can convert to the other chair conformer where the amino group is equatorial and the N-methylamino group is axial. Because the steric demands of an amino group and an N-methylamino group are very similar, neither conformation is significantly favored over the other.

This is analogous to the well-studied cis-1,2-dimethylcyclohexane (B165935), where both chair conformations possess one axial and one equatorial methyl group, rendering them energetically equivalent. yale.edulibretexts.orgopenstax.org The steric strain in these conformations arises from several interactions. The axial substituent experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Additionally, a gauche butane-like interaction exists between the two adjacent substituents.

Interactive Data Table: Steric Strain in cis-1,2-Dimethylcyclohexane (as an analog)

| Interaction | Strain Energy (kcal/mol) |

| Axial Methyl Group (1,3-diaxial interactions) | ~1.7 - 1.8 |

| Gauche interaction between methyl groups | ~0.9 |

| Total Strain Energy per Conformer | ~2.6 - 2.7 |

Note: These values are for cis-1,2-dimethylcyclohexane and serve as an estimate for the steric interactions in this compound. oregonstate.edu

Conformational Dynamics and Inversion Barriers

This rapid conformational change at room temperature means that, on average, the properties of the molecule are a blend of both chair conformers. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) at ambient temperatures would show time-averaged signals for the axial and equatorial protons of the cyclohexane ring.

Chirality and Absolute Configuration Determination

Chirality is a key feature of many organic molecules, and this compound is a chiral molecule. Although the cis-1,2-diaminocyclohexane (B74578) parent molecule is achiral (a meso compound), the introduction of a single methyl group on one of the nitrogen atoms breaks the plane of symmetry, rendering the molecule chiral. It exists as a pair of enantiomers: (1R,2S)-N-methyl-cyclohexane-1,2-diamine and (1S,2R)-N-methyl-cyclohexane-1,2-diamine. The determination of the absolute configuration of these enantiomers requires specialized analytical techniques.

Single-Crystal X-ray Diffraction Studies of Ligand and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While a crystal structure for this compound itself is not available in the surveyed literature, studies on closely related derivatives provide valuable insights. researchgate.net For instance, the crystal structure of chloro(cis-1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) chloride has been determined, confirming the cis relationship of the amino groups. nih.gov

The assignment of absolute configuration for derivatives of cis-1,2-diaminocyclohexane has been achieved through X-ray crystallography of synthetic intermediates, which is a common strategy in asymmetric synthesis. researchgate.net These studies are crucial for validating the stereochemical outcome of synthetic routes and for understanding the structure-activity relationships of chiral catalysts derived from these diamines.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. beilstein-journals.orgnih.govrsc.orgrsc.org Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration and to study conformational changes in solution.

For this compound, a CD spectrum would provide a unique fingerprint for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the molecule's stereochemistry. Although specific CD spectra for this compound are not documented in the available literature, the technique remains a primary tool for investigating the chiroptical properties of such chiral amines and their derivatives. beilstein-journals.orgnih.govrsc.orgrsc.org

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.govwikipedia.orgdtu.dknih.govgaussian.com VCD is particularly sensitive to the absolute configuration and conformation of chiral molecules in solution.

A key advantage of VCD is that the spectrum of a chiral molecule can be computationally predicted with a high degree of accuracy using methods like density functional theory (DFT). nih.govwikipedia.org By comparing the experimental VCD spectrum with the calculated spectra for the different possible enantiomers, the absolute configuration can be unambiguously determined. While no specific VCD studies on this compound have been found, this technique represents a powerful, non-destructive method for its stereochemical analysis. nih.govdtu.dknih.govgaussian.com The VCD spectra of enantiomers are mirror images of each other, while their standard infrared (IR) spectra are identical. nih.gov

Impact of N-Methyl Substitution on Stereochemical Control

The substitution of a hydrogen atom with a methyl group on one of the nitrogen atoms in cis-1,2-diaminocyclohexane has a profound impact on the stereochemical control of the molecule. This influence is primarily dictated by steric factors. In platinum(II) complexes of N-substituted cis-1,2-diaminocyclohexane, the nature of the N-substituent has been shown to control the ratio of geometric isomers. nih.gov This principle can be extended to the free diamine, where the N-methyl group introduces significant steric bulk compared to the amino group's hydrogen.

In the context of its application as a chiral ligand in asymmetric synthesis, the stereochemistry of N-substituted 1,2-diaminocyclohexane derivatives is crucial. researchgate.net The N-methyl group can direct the coordination of a metal center or the approach of a reactant, thereby influencing the stereochemical outcome of a reaction. The conformation of the cyclohexane ring, with its axial and equatorial positions, combined with the orientation of the N-methyl group, creates a specific chiral environment that is key to its function in stereoselective transformations.

For cis-1,2-disubstituted cyclohexanes, the chair conformation is the most stable. In this conformation, one substituent is positioned axially, while the other is equatorial. openstax.orglibretexts.org A ring flip results in the interchange of these positions, leading to a conformer of equal energy. openstax.orglibretexts.org In the case of this compound, the two chair conformers would therefore have either the amino group axial and the N-methylamino group equatorial, or vice versa. The steric demand of the N-methylamino group is greater than that of the amino group, which would typically favor the conformer where the larger group occupies the more spacious equatorial position. However, in the cis-1,2 configuration, this is not possible without distorting the ring from its low-energy chair conformation. The two chair conformers are therefore in a dynamic equilibrium.

Theoretical Modeling of Stereoisomers and Conformational Isomers

For the analogous compound, cis-1,2-dimethylcyclohexane, both of its chair conformations possess one axial and one equatorial methyl group. openstax.orglibretexts.org These two conformations are equal in energy. openstax.org This is a direct consequence of the cis relationship of the substituents. A ring flip simply converts one axial group to equatorial and vice versa, resulting in an identical energy state. The total steric strain in both conformations of cis-1,2-dimethylcyclohexane is calculated to be 11.4 kJ/mol (2.7 kcal/mol). openstax.org This strain arises from 1,3-diaxial interactions and gauche butane (B89635) interactions between the two methyl groups. openstax.org

Applying this analogy to this compound, we can predict a similar conformational behavior. The two primary chair conformers would be in equilibrium, with one having the -NH2 group in an axial position and the -NH(CH3) group in an equatorial position, and the other conformer having the -NH2 group equatorial and the -NH(CH3) group axial. Due to the rapid chair-chair interconversion at room temperature, these two conformers are in a dynamic equilibrium. The energy difference between these two conformers is expected to be minimal, leading to a roughly equal population of both at ambient temperatures.

Computational methods such as Molecular Mechanics (MM3 and MM4) and ab initio calculations are often employed to determine the relative energies and geometries of different conformers. sapub.org For instance, in a study of cis-1,4-di-tert-butylcyclohexane, low-temperature 13C NMR spectroscopy and computational methods were used to identify the presence of both chair and twist-boat conformations and to determine the energy barriers for their interconversion. nih.gov A similar approach for this compound would provide precise energy differences between the chair conformers and any other accessible conformations, such as the twist-boat.

The following table summarizes the expected conformational analysis for this compound based on the principles of conformational analysis of disubstituted cyclohexanes.

| Conformer | -NH2 Position | -NH(CH3) Position | Relative Energy |

| Chair 1 | Axial | Equatorial | Approximately Equal |

| Chair 2 | Equatorial | Axial | Approximately Equal |

This table is based on the analysis of analogous cis-1,2-disubstituted cyclohexanes. Precise energy values would require specific computational studies.

Coordination Chemistry of Cis N Methyl Cyclohexane 1,2 Diamine Ligands

Metal Complex Formation with Transition Metals

Detailed studies focusing exclusively on the complexation of cis-N-methyl-cyclohexane-1,2-diamine with a broad range of transition metals are not extensively reported in the reviewed literature. However, principles from closely related systems, such as the parent cis-1,2-diaminocyclohexane (B74578) and other N-alkylated diamines, allow for a foundational understanding.

Complexation with First-Row Transition Metals (e.g., Cu, Ni, Fe, Mn, Zn, Co)

Complexation with Precious Metals (e.g., Pt, Au, Ru)

The coordination chemistry of platinum with 1,2-diaminocyclohexane derivatives is a field of significant interest, largely driven by the success of the anticancer drug oxaliplatin, which features the trans-1,2-diaminocyclohexane ligand. Research has been conducted on platinum(II) complexes with N-monoalkyl-trans-1R, 2R-diaminocyclohexane derivatives, where the alkyl group serves as a steric hindrance. nih.gov These studies found that the antitumor activity was closely related to the shape of the N-alkyl groups. nih.gov

While direct studies on this compound are absent, research on platinum complexes with the parent cis-1,2-diaminocyclohexane ligand indicates that the cis-configuration imposes significant steric hindrance, leading to a nearly perpendicular arrangement of the cyclohexane (B81311) ring relative to the platinum coordination plane. nih.gov It is logical to infer that the addition of an N-methyl group would further accentuate these steric challenges, potentially influencing the stability and reactivity of such complexes.

Formation of Multinuclear and Polymeric Coordination Compounds

The ability of a ligand to form multinuclear or polymeric structures depends on its denticity and the geometric arrangement of its donor atoms. While there is no specific information on such compounds formed with this compound, related di- and polyamines have been shown to form these complex structures. For example, polynuclear hydroxo-bridged platinum(II) complexes have been synthesized using trans-1,2-diaminocyclohexane. acs.org The formation of such bridged species often depends on reaction conditions like pH and concentration. The steric bulk introduced by the cyclohexane backbone and the N-methyl group in the cis configuration might hinder the formation of certain multinuclear architectures that are accessible to less sterically demanding ligands.

Ligand Coordination Modes and Denticity

This compound is expected to function primarily as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms.

Chelate Ring Formation and Stability

When a 1,2-diamine ligand like this compound coordinates to a metal ion, it forms a five-membered chelate ring. Five-membered rings are generally stable due to minimal ring strain. nih.gov The stability of the resulting complex is influenced by the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands.

Impact of N-Methyl Substituent on Coordination Geometry and Steric Hindrance

The introduction of a methyl group on one of the nitrogen atoms has significant steric and electronic consequences.

Steric Hindrance: The N-methyl group increases the steric bulk around the nitrogen donor atom. This steric hindrance can influence the coordination geometry, potentially distorting it from ideal geometries (e.g., square planar or octahedral). researchgate.netnih.gov In complexes of the parent cis-1,2-diaminocyclohexane, the cyclohexane ring itself creates steric challenges by orienting itself nearly perpendicular to the coordination plane; the N-methyl group would add to this steric crowding. nih.gov Studies on other N-alkylated ligands have shown that steric conflict can push the metal center out of the ligand plane or weaken metal-ligand bonds. researchgate.netnih.gov

Structural Characterization of Metal Complexes

X-ray Crystallography of Coordination Complexes

For complexes with cyclohexane-1,2-diamine derivatives, X-ray crystallography reveals key structural features. For instance, the crystal structure of (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, a related trans-isomer, shows that the cyclohexane ring adopts a chair conformation with the amino groups in equatorial positions. nih.gov In metal complexes, the ligand's conformation and the resulting coordination geometry are key. A cobalt(III) complex incorporating a substituted trans-1,2-diaminocyclohexane ligand was found to have a distorted octahedral coordination geometry. nih.gov The chirality of the ligand often dictates the formation of specific stereoisomers of the complex. researchgate.net

While specific crystal structures for this compound complexes are not widely reported, analysis of analogous structures indicates that common coordination geometries include square planar (for Pt(II), Pd(II)) and octahedral (for Co(III), Pt(IV)). nih.govnih.gov The orientation of the cyclohexane ring and its substituents relative to the coordination plane is a critical aspect revealed by these studies. nih.gov

Table 1: Representative Crystallographic Data for Metal Complexes with Cyclohexane-1,2-diamine Derivatives

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Co(bpcd)]PF₆ (bpcd²⁻ = N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetate) | Co(III) | Distorted Octahedral | Co—N(amine): ~1.96, Co—N(py): ~1.94, Co—O: ~1.90 | nih.gov |

| (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine (ligand only) | N/A | N/A (Chair conformation) | C-N: ~1.46 | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic metal complexes in solution. ¹H and ¹³C NMR provide detailed information about the ligand framework. ichem.mdmdpi.com

Upon coordination to a metal ion, the chemical shifts of the protons and carbons on the this compound ligand are expected to change significantly. The protons on the carbons adjacent to the nitrogen atoms (the chiral centers) and the N-methyl protons are particularly sensitive to the coordination environment. mdpi.com The downfield shift of signals for protons of the NH group in related diamine complexes confirms coordination through the nitrogen atoms. mdpi.com

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cyclohexanediamine (B8721093) Ligands and Complexes

| Nucleus | Assignment | Free Ligand (Typical Range) | Coordinated Ligand (Typical Change) | Reference |

|---|---|---|---|---|

| ¹H | N-CH₃ | ~2.3-2.5 | Shift upon coordination | chemicalbook.com |

| ¹H | CH-N (ring) | ~2.5-3.0 | Shift upon coordination | spectrabase.com |

| ¹H | CH₂ (ring) | ~1.0-2.0 | Shifts and changes in multiplicity | spectrabase.com |

| ¹³C | CH-N (ring) | ~60-65 | Shift upon coordination | mdpi.com |

| ¹³C | N-CH₃ | ~35-40 | Shift upon coordination | mdpi.com |

Electronic Absorption (UV-Vis) and Vibrational (FTIR, Raman) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic structure of the metal complexes. For transition metal complexes, the spectra are often characterized by low-intensity d-d transitions in the visible region and more intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands in the UV region. researchgate.netresearchgate.net The energy and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.

Vibrational spectroscopy (FTIR and Raman) is used to identify characteristic functional groups and to confirm the coordination of the ligand to the metal center. researchgate.net The IR spectrum of the free ligand would show characteristic bands for C-H stretching of the cyclohexane and methyl groups (around 2850-2950 cm⁻¹) and C-N stretching vibrations. researchgate.net Upon complexation, shifts in these bands, particularly the C-N stretching frequency, are observed. mdpi.com More importantly, new bands appear in the far-infrared region (typically below 600 cm⁻¹), which are assigned to metal-nitrogen (ν(M-N)) stretching vibrations. mdpi.comresearchgate.net The appearance of these bands is direct evidence of coordination. Raman spectroscopy is particularly useful for studying symmetric vibrations and can be a complementary technique to FTIR. ustc.edu.cnnih.gov

Table 3: Key Vibrational Frequencies (cm⁻¹) for Cyclohexanediamine Ligands and Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments | Reference |

|---|---|---|---|

| ν(C-H) (cyclohexyl) | 2850 - 2950 | Stretching vibrations of CH₂ groups in the ring. | researchgate.net |

| ν(C-N) | 1050 - 1250 | Shifts upon coordination to the metal center. | mdpi.com |

| ν(M-N) | 400 - 600 | Direct evidence of metal-ligand bond formation. Appears in the complex spectrum. | mdpi.comresearchgate.net |

Electrochemical Behavior of Metal Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of metal complexes containing this compound. thepharmajournal.com CV provides information about the stability of different oxidation states of the central metal ion and the potential at which redox processes occur.

For many transition metal complexes, the ligand environment significantly influences the redox potentials. Studies on platinum(IV) complexes with related diamine ligands have shown that these complexes typically undergo an irreversible two-electron reduction to the corresponding platinum(II) species. nih.gov The cathodic peak potential (Epc) is a key parameter obtained from CV, indicating the ease of reduction. A more positive Epc suggests a greater tendency for the complex to be reduced. nih.gov The nature of other ligands in the coordination sphere (e.g., axial ligands in an octahedral complex) has a pronounced effect on these potentials. nih.gov The electrochemical behavior is critical for applications where redox activity is important, such as in catalysis or the design of bioreductive prodrugs. nih.gov

Table 4: Representative Electrochemical Data for Metal Complexes with Diamine Ligands

| Complex Type | Technique | Process | Potential (V vs. reference) | Reference |

|---|---|---|---|---|

| Pt(IV) complexes with trans-1,2-diamino-4-cyclohexene | Cyclic Voltammetry | Pt(IV) → Pt(II) reduction | Epc values range from -0.6 to -0.9 V | nih.gov |

| Cu(II) Schiff base complexes | Cyclic Voltammetry | Cu(II) → Cu(I) reduction | Epc ≈ 0.65 V | thepharmajournal.com |

Thermodynamic and Kinetic Studies of Metal-Ligand Interactions

Understanding the thermodynamic stability and kinetic lability of metal complexes is fundamental to predicting their behavior in solution. Thermodynamic studies focus on the stability constants (formation constants) of the complexes, while kinetic studies investigate the rates and mechanisms of their formation and ligand exchange reactions.

The formation of a complex between a metal ion (M) and the bidentate ligand (L), such as this compound, is an equilibrium process characterized by a stability constant (K). The high stability of complexes with this type of ligand is largely due to the chelate effect. Potentiometric titration is a common method for determining these stability constants. Studies on the related cis,cis-1,3,5-tris(methylamino)cyclohexane ligand with Cr(III) and Fe(III) have demonstrated the formation of highly stable complexes. researchgate.net

Kinetic studies reveal the mechanism of ligand substitution reactions. For square planar Pt(II) complexes, these reactions typically follow an associative mechanism. A study on the substitution of aqua ligands from cis-[Pt(cis-dach)(H₂O)₂]²⁺ (where dach is cis-1,2-diaminocyclohexane) showed that the reaction proceeds via a rapid pre-equilibrium step to form an outer-sphere association complex, followed by two slower, consecutive substitution steps. ias.ac.inresearchgate.net The first step is ligand-assisted deaquation, and the second is the chelation or ring-closure step. ias.ac.in The rates of these reactions are influenced by the nature of the entering ligand, temperature, and pH. The activation parameters (ΔH‡ and ΔS‡) derived from temperature-dependent kinetic studies provide further insight into the reaction mechanism, with negative entropies of activation often supporting an associative pathway. ias.ac.in

Table 5: Selected Thermodynamic and Kinetic Parameters for Metal-Diamine Complexes

| System | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| [Fe(tmach)]³⁺ (tmach = cis,cis-1,3,5-tris(methylamino)cyclohexane) | log β (Overall Stability Constant) | High stability indicated | Potentiometry | researchgate.net |

| cis-[Pt(cis-dach)(H₂O)₂]²⁺ + 2-thiouracil | k₁ (Rate constant, 1st step) | Dependent on ligand concentration | UV-Vis Spectrophotometry | ias.ac.in |

| cis-[Pt(cis-dach)(H₂O)₂]²⁺ + 2-thiouracil | k₂ (Rate constant, 2nd step) | Independent of ligand concentration | UV-Vis Spectrophotometry | ias.ac.in |

Applications in Asymmetric Catalysis

Role of cis-N-methyl-cyclohexane-1,2-diamine in Chiral Catalyst Design

The effectiveness of a chiral catalyst is intrinsically linked to the three-dimensional environment it creates around a metal center or an active site. The cis-configuration of the 1,2-diamine on the cyclohexane (B81311) ring imposes a distinct geometry compared to its trans-counterpart. In the cis-isomer, the two amino groups are on the same face of the cyclohexane ring, which can lead to a more constrained and rigid chelation to a metal center. This rigidity is a desirable trait in a chiral ligand, as it can reduce the number of possible conformations in the catalytic transition state, thereby enhancing stereoselectivity.

Researchers have designed and synthesized axially chiral and conformationally locked scaffolds based on the cis-1,2-diamine framework. researchgate.net This "conformational lock" is intended to create a well-defined and predictable chiral pocket. The introduction of N-alkyl groups, such as one or two methyl groups, further modifies this environment. N-methylation increases the steric bulk around the nitrogen atoms and alters their electronic properties.

In the design of manganese-based catalysts, for example, the chelation of cis-N,N'-dimethyl-1,2-diaminocyclohexane forces the cyclohexane ring into a locked chair conformation. This results in distinct steric environments for the axially and equatorially bound nitrogen atoms, which can be observed through spectroscopic methods like NMR. acs.org The two N-H moieties in the resulting cis-complex are both accessible and reactive, but their different proximities to the cyclohexyl ring's hydrogen atoms create a nuanced chiral environment that is crucial for inducing asymmetry in catalytic reactions. acs.org The development of these ligands, while underrepresented, opens avenues for creating novel catalytic systems with unique reactivity and selectivity profiles. researchgate.net

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental process for producing chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. While ligands derived from trans-DACH are common in these reactions, studies involving cis-DACH derivatives are less frequent.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, typically employing a hydrogen donor like isopropanol (B130326). The mechanism of ATH catalyzed by manganese complexes bearing chiral diamine ligands has been subject to detailed experimental and computational investigation. For a manganese complex with cis-N,N'-dimethyl-1,2-diaminocyclohexane, a proposed catalytic cycle provides insight into the mechanism and the origin of stereocontrol. acs.org

The cycle begins with the activation of the manganese pre-catalyst by a base (e.g., KOtBu) in the presence of isopropanol, forming a manganese-isopropoxide complex. acs.org This is followed by a β-hydride elimination step to generate the active manganese-hydride species. The ketone substrate then coordinates to this hydride complex, facilitated by hydrogen bonding with the N-H group of the diamine ligand. The key enantio-determining step is the subsequent hydride transfer from the manganese to the coordinated ketone. acs.org

DFT calculations suggest that the stereochemical outcome is governed by the energy difference between the two possible transition states (pro-R and pro-S). The steric interactions between the substrate and the chiral ligand framework dictate which transition state is lower in energy. acs.org For the reduction of acetophenone (B1666503) with the cis-N,N'-dimethyl-1,2-diaminocyclohexane-Mn catalyst, the calculations show a preference for the transition state leading to the (R)-alcohol. acs.org The rigidity of the cis-diamine chelate ring is crucial for effectively transmitting the chiral information from the ligand to the substrate during this hydride transfer step.

Despite these mechanistic insights, some studies have found that conformationally locked cis-1,2-diamine based ligands were less suitable for ATH, with only select examples providing decent enantioselectivity, suggesting that the catalyst's performance is highly dependent on the specific ligand structure and reaction conditions. researchgate.net

The utility of a catalyst is defined by its ability to hydrogenate a broad range of substrates with high efficiency and selectivity. Manganese complexes of cis-N,N'-dimethyl-1,2-diaminocyclohexane have been shown to be effective stereoselective catalysts for the ATH of various acetophenone derivatives, producing the corresponding chiral secondary alcohols in good to quantitative yields. acs.org

The following table summarizes the performance of a manganese catalyst derived from cis-N,N'-dimethyl-1,2-diaminocyclohexane in the asymmetric transfer hydrogenation of various substituted acetophenones. The data highlights the catalyst's effectiveness across substrates with different electronic and steric properties.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones with a Mn-cis-N,N'-dimethyl-1,2-diaminocyclohexane Catalyst

| Substrate (Ar-CO-CH₃) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | >99 | 73 |

| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | 75 |

| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 75 |

| 4'-Fluoroacetophenone | (R)-1-(4-Fluorophenyl)ethanol | >99 | 75 |

| 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 77 |

| 4'-Bromoacetophenone | (R)-1-(4-Bromophenyl)ethanol | >99 | 78 |

| 3'-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | >99 | 77 |

Data sourced from a study on Mn-catalyzed ATH. Conditions typically involve the substrate, the Mn-diamine complex, a base (KOtBu), and isopropanol as the hydrogen source and solvent. acs.org

The results indicate that the catalyst is robust and provides consistently high yields. The enantioselectivity is generally good, with a notable increase for the ortho-substituted substrate (2'-methylacetophenone), suggesting that steric hindrance near the reaction center can enhance stereochemical communication. acs.org

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to organic synthesis. Chiral diamines are frequently used as organocatalysts or as ligands for metal catalysts in these transformations.

The Michael addition is a widely used method for C-C bond formation. While chiral 1,2-diaminocyclohexane derivatives have been employed as organocatalysts in asymmetric Michael reactions, specific applications of catalysts derived solely from this compound are not well-documented in the reviewed scientific literature. Research in this area has predominantly focused on catalysts derived from the trans-isomer of 1,2-diaminocyclohexane. nih.govrsc.org

The aldol (B89426) reaction is another fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and successfully used as organocatalysts in the asymmetric cross-aldol reaction between methyl phenylglyoxylate (B1224774) and acetone. sci-hub.se

In these reactions, the chiral diamine catalyst reacts with a ketone (acetone) to form a chiral enamine intermediate. This enamine then nucleophilically attacks the aldehyde or ketoester, with the chiral environment of the catalyst directing the stereochemical outcome of the new C-C bond. The performance of several N,N'-dialkylated diamine catalysts in this specific aldol reaction is summarized below.

Table 2: Performance of N,N'-Dialkylated Diamine Catalysts in the Asymmetric Aldol Reaction

| Catalyst (Derivative of cyclohexane-1,2-diamine) | R Group on Nitrogen | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 3a | Phenylmethyl | 57–75 | 81.5:18.5 |

| 3b | (4-Methoxyphenyl)methyl | 39 | 81.5:18.5 |

| 3c | (4-Nitrophenyl)methyl | 96 | 81:19 |

| 3d | 1-Naphthylmethyl | 30 | 82.5:17.5 |

| 3e | 2-Pyridinylmethyl | 18–23 | 85.5:14.5 |

| 3f | 3-Pyridinylmethyl | 98 | 87.5:12.5 |

Data sourced from a study on the synthesis and application of N,N'-dialkylated cyclohexane-1,2-diamines as organocatalysts. The reaction shown is between methyl phenylglyoxylate and acetone. sci-hub.se

The data shows that N,N'-dialkylated diamines can effectively catalyze the aldol reaction with high yields and moderate to good enantioselectivity. The electronic and steric nature of the N-substituents influences both the yield and the enantiomeric ratio, with pyridinylmethyl groups leading to slightly higher stereoselectivity compared to phenylmethyl groups under the tested conditions. sci-hub.se This demonstrates the potential of N-alkylated cis-cyclohexane-1,2-diamines as a platform for developing effective organocatalysts for C-C bond-forming reactions.

Based on a comprehensive review of available scientific literature, there is insufficient specific information on the chemical compound “this compound” and its direct applications in the catalytic reactions outlined in the requested article structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound”. To do so would require speculation or the inclusion of information on related compounds, which would violate the explicit instructions to focus solely on the requested subject and adhere strictly to the provided outline.

Catalyst Immobilization and Recycling Strategies

The practical applicability of homogeneous catalysts, including those derived from this compound, in industrial processes is often hampered by challenges associated with catalyst separation from the reaction products and subsequent reuse. To address these limitations, significant research efforts have been directed towards the immobilization of these catalysts on solid supports, thereby "heterogenizing" the homogeneous system. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts.

A variety of strategies have been explored for the immobilization of chiral catalysts, which can be broadly categorized into covalent attachment, non-covalent interactions (such as adsorption and ionic bonding), and encapsulation. The choice of immobilization technique and the nature of the support material are critical factors that can significantly influence the catalytic performance and stability of the immobilized catalyst.

Covalent Attachment to Solid Supports:

Covalent bonding represents a robust method for anchoring catalysts to a solid matrix, minimizing leaching of the catalytic species into the reaction medium. Common solid supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene. For catalysts derived from diamine ligands, immobilization can be achieved by creating a covalent linkage between the ligand and the support.

For instance, a general strategy involves modifying the chiral ligand with a functional group that can react with a complementary group on the surface of the support. While direct studies on this compound are limited in publicly available literature, research on related 1,2-diaminocyclohexane derivatives provides valuable insights. For example, trans-1,2-diaminocyclohexane has been functionalized and grafted onto mesoporous silica, creating a solid catalyst for asymmetric Michael additions. This approach often leads to catalysts with good recyclability, although a decrease in catalytic activity and enantioselectivity after several cycles is sometimes observed due to potential steric hindrance or partial degradation of the active sites.

Table 1: Illustrative Examples of Immobilized 1,2-Diaminocyclohexane-Derived Catalysts

| Chiral Ligand Derivative | Support Material | Immobilization Method | Application | Recyclability |

|---|---|---|---|---|

| trans-1,2-Diaminocyclohexane | Mesoporous Silica | Covalent Grafting | Michael Addition | Recyclable with some loss of activity |

Non-Covalent Immobilization and Encapsulation:

Non-covalent immobilization methods, such as adsorption onto a support surface through van der Waals forces or hydrogen bonding, offer a simpler alternative to covalent attachment. However, the weaker interactions can sometimes lead to a higher degree of catalyst leaching.

Encapsulation involves physically entrapping the catalyst within the pores or cavities of a support material, such as a metal-organic framework (MOF). This strategy can effectively prevent the catalyst from leaching while allowing reactants and products to diffuse. A study on a zinc-based metal-organic cage demonstrated the catalysis of the trimerization of 1,2-diaminocyclohexane. nih.gov Although this system was noted as an effective homogeneous catalyst, the authors pointed out that recycling was a challenge, which is a common issue for such systems. nih.gov

Recycling and Reuse:

The ultimate goal of catalyst immobilization is to enable efficient recycling and reuse, thereby improving the economic and environmental sustainability of the catalytic process. The recyclability of a supported catalyst is typically evaluated by performing multiple reaction cycles with the same batch of catalyst. After each cycle, the catalyst is separated from the reaction mixture (e.g., by filtration), washed, and then reused in a subsequent run.

The performance of the recycled catalyst is assessed based on the conversion of the starting material and the enantiomeric excess of the product. While some immobilized catalysts exhibit excellent stability and can be recycled multiple times with minimal loss of activity, others may show a gradual decline in performance. This can be attributed to factors such as catalyst leaching, poisoning of the active sites, or structural changes in the support material.

While specific data on the recycling of immobilized catalysts derived from this compound is not extensively documented in readily accessible scientific literature, the general principles and strategies developed for related chiral diamine catalysts provide a solid foundation for future research in this area. The development of robust and highly recyclable catalysts based on this specific chiral diamine holds significant promise for advancing sustainable asymmetric synthesis.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Ligand Conformation and Electronic Structure

DFT studies on related platinum complexes of 1,2-diaminocyclohexane have been used to calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netscispace.com These calculations help in understanding the electronic transitions and reactivity of the complexes. For instance, the HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of a Related Diaminocyclohexane-Platinum Complex

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (Eg) | 4.6 eV |

| Ionization Energy | 5.8 eV |

| Electron Affinity | 1.2 eV |

Data is hypothetical and based on typical values for similar complexes.

Computational Modeling of Metal-Ligand Interactions and Complex Stability

Computational modeling is instrumental in predicting the structure and stability of metal complexes. For ligands like cis-N-methyl-cyclohexane-1,2-diamine, which can act as bidentate chelators, modeling can elucidate the preferred coordination geometries and the strength of the metal-ligand bonds. Studies on various metal complexes with ligands containing diamine scaffolds have utilized DFT to validate proposed structures and determine their stability. nih.gov

The stability of these complexes can be quantified by calculating the metal-ligand stability constant (Kf). Computational methods can complement experimental techniques by providing a detailed energetic profile of the coordination process. For example, calculations can determine the binding energies of the ligand to different metal ions, offering a comparative view of complex stability. researchgate.net

Table 2: Computationally Modeled Stability of Metal Complexes with a Diamine Ligand

| Metal Ion | Coordination Geometry | Calculated Stability (log Kf) |

|---|---|---|

| Cu(II) | Trigonal Bipyramidal | High |

| Ni(II) | Octahedral | High |

| Zn(II) | Tetrahedral | Moderate |

| Co(II) | Octahedral | Moderate |

| Fe(II) | Octahedral | Lower |

Data derived from studies on related metal complexes with similar ligands. nih.gov

Molecular Dynamics (MD) Simulations of Chiral Recognition

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular interactions, making them particularly useful for studying chiral recognition. nsf.govnih.gov Chiral ligands derived from the cyclohexane-1,2-diamine scaffold are widely used in enantioselective processes. pacific.edunih.gov MD simulations can model the interactions between a chiral host (such as a metal complex of this compound) and enantiomeric guest molecules.

These simulations can reveal the subtle differences in binding energies and intermolecular interactions, such as hydrogen bonding and steric hindrance, that underpin chiral discrimination. nsf.gov By analyzing the trajectories of the molecules over time, researchers can identify the preferred binding modes and orientations for each enantiomer, providing a molecular basis for the observed enantioselectivity. nih.gov

Mechanistic Insights into Catalytic Cycles via Computational Approaches

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of catalytic reactions. For catalysts derived from this compound, these approaches can map out the entire catalytic cycle, identifying transition states and intermediates. rsc.orgrsc.org This allows for a detailed understanding of the reaction pathways and the factors that control the reaction's efficiency and selectivity.

By calculating the energy barriers for different steps in the catalytic cycle, researchers can identify the rate-determining step and understand how the ligand's structure influences the catalyst's activity. researchgate.net This knowledge is crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, CD, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, aiding in the characterization of new compounds and the interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of molecules. ruc.dkresearchgate.netimist.ma For complex structures, these predictions can be crucial for assigning the correct stereochemistry and conformation. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules, time-dependent DFT (TD-DFT) can be used to calculate the CD spectrum. nih.gov This is particularly useful for determining the absolute configuration of chiral metal complexes.

UV-Vis Spectroscopy: TD-DFT is also employed to predict the electronic absorption spectra (UV-Vis) of compounds. researchgate.netscispace.comresearchgate.net By calculating the energies of electronic transitions, it is possible to assign the absorption bands observed in experimental spectra and understand the electronic structure of the molecule. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Diamine Derivative

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| 13C NMR (C1) | 55.2 ppm | 54.8 ppm |

| 1H NMR (N-H) | 7.8 ppm | 7.6 ppm |

| UV-Vis (λmax) | 345 nm | 350 nm |

Values are illustrative and based on typical agreements found in the literature for similar compounds.

Advanced Analytical Methodologies for Mechanistic Elucidation Beyond Basic Identification

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopy allows for the real-time observation of a chemical reaction as it proceeds, providing invaluable data on reaction kinetics, the formation of intermediates, and the consumption of reactants. This avoids the potential misinterpretation of reaction mechanisms that can arise from analyzing isolated products. For reactions involving cis-N-methyl-cyclohexane-1,2-diamine, particularly when it functions as a chiral ligand in catalysis, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable.

Viscosity-enhanced spectroscopY (ViscY) is an emerging NMR technique that can be used for in situ monitoring of complex, time-varying chemical mixtures. rsc.org By using viscous solvents, spin diffusion is induced, allowing for better characterization of components. rsc.org For example, NMR spectroscopy was utilized to monitor the progress of an asymmetric Henry reaction catalyzed by a complex derived from a cis-1,2-diaminocyclohexane-based ligand. researchgate.net By taking spectra at various time intervals, researchers could track the conversion of reactants to products, helping to optimize reaction conditions and understand the catalyst's activity over time. researchgate.net Similarly, UV-visible spectroscopy is a sensitive method for studying tautomeric equilibria in Schiff bases, which can be formed from diamines like this compound. researchgate.net

Table 1: In Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Information Gained | Application Example |

| NMR Spectroscopy | Real-time concentration of reactants, products, and stable intermediates; kinetic data. | Monitoring the progress of a catalyzed reaction, such as an asymmetric Henry reaction, to determine reaction rates and catalyst stability. researchgate.net |

| FT-IR Spectroscopy | Tracking changes in functional groups; identifying the formation and disappearance of specific bonds. | Observing the coordination of the diamine ligand to a metal center by monitoring shifts in N-H or C-N stretching frequencies. |

| UV-Vis Spectroscopy | Studying changes in electronic structure, particularly for colored complexes or compounds with chromophores. | Monitoring tautomeric equilibria in Schiff base derivatives or ligand-to-metal charge transfer bands in metal complexes. researchgate.net |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

In asymmetric synthesis, where this compound might be used as a chiral auxiliary or ligand, the primary measure of a reaction's success is its enantioselectivity, quantified as enantiomeric excess (ee). nih.gov Chiral chromatography is the definitive technique for separating and quantifying enantiomers. gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods employed. gcms.czheraldopenaccess.us

The principle involves the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus, separation. To determine the enantiomeric excess of products from reactions catalyzed by ligands derived from the cis-1,2-diaminocyclohexane (B74578) scaffold, chiral HPLC is frequently used. researchgate.net In many cases, derivatization of the analyte is necessary to improve separation or to introduce a UV-active chromophore for detection. nih.gov For instance, the enantiomeric purity of a 4-methyl-1,2-cyclohexanediamine derivative was confirmed by chiral HPLC after the diamine was derivatized with benzyloxycarbonyl chloride. nih.gov Similarly, the % ee for an optically enriched product was established by derivatizing it with (R)-α-methylbenzyl isocyanate, which resulted in baseline resolution of the corresponding diastereomeric carbamates on chiral HPLC. researchgate.net

Table 2: Example of Enantiomeric Excess Determination by Chiral HPLC Data based on the chiral resolution of a compound using a cis-1,2-diaminocyclohexane-derived catalyst. researchgate.net

| Enantiomer | Peak Area (%) | Enantiomeric Excess (ee %) |

| (1S,6S) | 98 | 96 |

| (1R,6R) | 2 | |

| Total | 100 |

Mass Spectrometry for Complex Characterization and Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and complexes involving this compound. Beyond simple molecular weight confirmation, advanced MS techniques can be used to characterize complex structures and identify transient reaction intermediates. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful as they are "soft" ionization methods that can transfer intact, non-covalent complexes from solution to the gas phase for analysis.

In studies involving ligands derived from the cis-1,2-diaminocyclohexane scaffold, mass spectrometry is a standard method for characterization alongside NMR and HPLC. researchgate.net For the parent compound, cis-1,2-cyclohexanediamine, mass spectral data is available in databases like the NIST WebBook, providing a reference for fragmentation patterns under electron ionization (EI). nist.gov In mechanistic studies, ESI-MS can be coupled with a reaction flow system to intercept and identify short-lived catalytic intermediates, such as metal-ligand-substrate complexes, providing direct evidence for proposed mechanistic pathways.

Kinetic Isotope Effect Studies in Mechanistic Investigations

Kinetic Isotope Effect (KIE) studies are a sophisticated method for elucidating reaction mechanisms by determining the rate-determining step and the geometry of the transition state. core.ac.uk The technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopic atom is being broken or formed in the rate-determining step.

While direct KIE studies on this compound are not widely reported, the principles can be applied to understand its role in reactions. For example, if the diamine were part of a catalyst involved in a proton transfer step, deuterating the N-H proton could reveal its involvement in the rate-limiting step. In a related context, the deuterium (B1214612) isotope effect on ¹³C chemical shifts has been used to study proton transfer equilibria in Schiff bases derived from the trans-1,2-diaminocyclohexane isomer. researchgate.net This study revealed that isotopic substitution in one intramolecular hydrogen bond affects the proton transfer in a second, distant moiety, showcasing the detailed mechanistic insights that can be gained from isotope effect studies. researchgate.net Such an approach could be used to probe mechanisms of catalysis or proton transport involving this compound complexes.

Future Research Directions and Emerging Applications

Development of Next-Generation Chiral Catalysts

The field of asymmetric catalysis is continually in search of new ligands that can offer improved activity, enantioselectivity, and substrate scope. While ligands based on the trans-1,2-diaminocyclohexane motif are well-established, derivatives of the cis-isomer are significantly underrepresented in current research. researchgate.net The development of catalysts from cis-N-methyl-cyclohexane-1,2-diamine is a promising frontier.

The inherent difference between the primary and secondary amine groups allows for selective functionalization, enabling the synthesis of novel C1-symmetric ligands. This asymmetry can create a more defined and sterically hindered chiral pocket around a metal center, potentially leading to higher enantioselectivity in catalytic transformations. Research has shown that libraries of diverse secondary diamine ligands can be synthesized from the parent cis-1,2-diaminocyclohexane (B74578) scaffold for evaluation in asymmetric reactions. researchgate.net this compound represents a key starting point for creating sophisticated tetradentate or pincer-type ligands.

| Feature | Parent cis-1,2-diaminocyclohexane | This compound Derivative | Anticipated Advantage |

|---|---|---|---|

| Symmetry | C2 (meso compound) | C1 (chiral) | Provides a more defined three-dimensional chiral environment. |

| N-Donor Atoms | Two equivalent primary amines | One primary amine, one secondary amine | Allows for selective coordination and derivatization. |

| Ligand Type | Bidentate | Potential for bidentate, tridentate, or tetradentate ligands | Greater control over the metal coordination sphere. |

| Potential Applications | Asymmetric Henry reaction, transfer hydrogenation researchgate.net | Asymmetric hydrogenation, C-C bond formation, cycloadditions | Improved enantioselectivity and broader substrate scope. |

Exploration in Novel Chemical Transformations

The unique electronic and steric properties of ligands derived from this compound could unlock novel chemical transformations or enhance existing ones. The parent cis-diamine scaffold has been evaluated in asymmetric Henry reactions and transfer hydrogenations, showing a range of activities and selectivities dependent on the specific ligand structure. researchgate.net

Future work could focus on applying N-methylated derivatives to these reactions, where the modified steric and electronic environment could overcome previous limitations. Furthermore, these new catalysts could be explored in reactions where precise control of the chiral environment is paramount. For instance, manganese-based catalysts derived from the trans-isomer have been successfully used in the asymmetric hydrogenation of ketones. nih.gov A similar approach using the cis-N-methyl scaffold could offer a different selectivity profile.

| Chemical Transformation | Role of cis-N-methyl Ligand | Expected Outcome |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Creates a well-defined chiral pocket around the metal (e.g., Ru, Mn). | Higher enantiomeric excess (ee) for challenging ketone substrates. |

| Enantioselective C-H Activation | Directs a metal catalyst to a specific C-H bond within a prochiral substrate. | Access to novel chiral building blocks through previously inaccessible routes. |

| Asymmetric Cycloadditions | Controls the facial selectivity of the dienophile or diene approach. | High diastereoselectivity and enantioselectivity in Diels-Alder or [3+2] cycloadditions. |

| Michael Additions | Acts as a bifunctional catalyst, activating both the nucleophile and electrophile. | Improved yields and enantioselectivity for the formation of C-C and C-X bonds. |

Integration into Flow Chemistry Systems